![molecular formula C7H9ClN4 B2564761 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride CAS No. 2411635-91-9](/img/structure/B2564761.png)
7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
Synthesis Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Molecular Structure Analysis
The molecular weight of 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride is 184.63 . The IUPAC name is 7-hydrazineylimidazo[1,2-a]pyridine hydrochloride .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride is stable under normal conditions . It is hygroscopic and incompatible with exposure to moist air or water .Scientific Research Applications
Synthesis and Molecular Docking
One notable application involves the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride. These compounds were subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Moreover, the newly synthesized products exhibited antimicrobial and antioxidant activity, indicating their potential for further pharmaceutical applications (Flefel et al., 2018).
Antimicrobial and Antifungal Activity
Research has also focused on the synthesis of novel benzothiazole pyrimidine derivatives with structures related to 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride. These compounds were screened for their in vitro antibacterial and antifungal activities, showing excellent efficacy compared to standard drugs. This suggests their utility in developing new antimicrobial agents (Maddila et al., 2016).
Anticancer Properties
Another significant area of application is in cancer chemotherapy. A study on selenylated imidazo[1,2-a]pyridines, related to the core structure of interest, demonstrated promising activity against breast cancer cells. The compounds not only inhibited cell proliferation but also caused DNA cleavage and induced cell death by apoptosis, showcasing their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride and its analogues could have potential future applications in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which “7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride” belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-10-6-1-3-11-4-2-9-7(11)5-6;/h1-5,10H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULHSNMBZLGOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride |
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